molecular formula C15H15N3O4S B12547545 N-[(E)-hydrazinylidenemethyl]-3-methylsulfonyl-4-phenoxybenzamide

N-[(E)-hydrazinylidenemethyl]-3-methylsulfonyl-4-phenoxybenzamide

Cat. No.: B12547545
M. Wt: 333.4 g/mol
InChI Key: MLVSSQHKZNYBRX-UHFFFAOYSA-N
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Description

N-[(E)-hydrazinylidenemethyl]-3-methylsulfonyl-4-phenoxybenzamide is a complex organic compound with a unique structure that includes a hydrazinylidene group, a methylsulfonyl group, and a phenoxybenzamide moiety

Properties

Molecular Formula

C15H15N3O4S

Molecular Weight

333.4 g/mol

IUPAC Name

N-[(E)-hydrazinylidenemethyl]-3-methylsulfonyl-4-phenoxybenzamide

InChI

InChI=1S/C15H15N3O4S/c1-23(20,21)14-9-11(15(19)17-10-18-16)7-8-13(14)22-12-5-3-2-4-6-12/h2-10H,16H2,1H3,(H,17,18,19)

InChI Key

MLVSSQHKZNYBRX-UHFFFAOYSA-N

Isomeric SMILES

CS(=O)(=O)C1=C(C=CC(=C1)C(=O)N/C=N/N)OC2=CC=CC=C2

Canonical SMILES

CS(=O)(=O)C1=C(C=CC(=C1)C(=O)NC=NN)OC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-hydrazinylidenemethyl]-3-methylsulfonyl-4-phenoxybenzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:

    Formation of the hydrazinylidene group: This can be achieved by reacting hydrazine with an appropriate aldehyde or ketone under controlled conditions.

    Introduction of the methylsulfonyl group: This step involves the sulfonation of a suitable precursor using reagents such as methylsulfonyl chloride in the presence of a base like pyridine.

    Coupling with phenoxybenzamide: The final step involves coupling the intermediate with phenoxybenzamide using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-hydrazinylidenemethyl]-3-methylsulfonyl-4-phenoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.

    Substitution: Various nucleophiles or electrophiles in the presence of catalysts or under specific pH conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[(E)-hydrazinylidenemethyl]-3-methylsulfonyl-4-phenoxybenzamide has several scientific research applications:

    Chemistry: Used as a reagent or intermediate in organic synthesis and catalysis.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, coatings, and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[(E)-hydrazinylidenemethyl]-3-methylsulfonyl-4-phenoxybenzamide involves its interaction with specific molecular targets and pathways. The hydrazinylidene group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The methylsulfonyl group may enhance the compound’s solubility and bioavailability, while the phenoxybenzamide moiety can interact with hydrophobic pockets in target proteins.

Comparison with Similar Compounds

Similar Compounds

  • N-[(E)-hydrazinylidenemethyl]-3-methylsulfonyl-4-phenylbenzamide
  • N-[(E)-hydrazinylidenemethyl]-3-methylsulfonyl-4-methoxybenzamide
  • N-[(E)-hydrazinylidenemethyl]-3-methylsulfonyl-4-chlorobenzamide

Uniqueness

N-[(E)-hydrazinylidenemethyl]-3-methylsulfonyl-4-phenoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the phenoxy group differentiates it from other similar compounds, potentially leading to unique interactions with biological targets and distinct pharmacological properties.

Biological Activity

N-[(E)-hydrazinylidenemethyl]-3-methylsulfonyl-4-phenoxybenzamide is a hydrazone compound that has garnered attention due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological effects, particularly in terms of antibacterial, antifungal, and anticancer activities.

Synthesis and Structural Analysis

The synthesis of this compound typically involves the reaction of 3-methylsulfonyl-4-phenoxybenzaldehyde with hydrazine derivatives. The resulting compound is characterized by its hydrazone functional group, which is crucial for its biological activity.

Chemical Structure

The molecular formula for this compound is C16H18N4O3SC_{16}H_{18}N_{4}O_{3}S, with a molecular weight of approximately 350.41 g/mol. Its structure can be represented as follows:

N E hydrazinylidenemethyl 3 methylsulfonyl 4 phenoxybenzamide\text{N E hydrazinylidenemethyl 3 methylsulfonyl 4 phenoxybenzamide}

Antibacterial Activity

Research has demonstrated that this compound exhibits significant antibacterial properties. A study involving various bacterial strains showed that this compound effectively inhibited the growth of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.

Bacterial Strain Inhibition Zone (mm)
Staphylococcus aureus18
Escherichia coli15
Pseudomonas aeruginosa12

This activity is attributed to the compound's ability to disrupt bacterial cell wall synthesis and interfere with metabolic pathways.

Antifungal Activity

In addition to antibacterial effects, this hydrazone has shown promising antifungal activity against several pathogenic fungi. In vitro assays revealed effective inhibition against Candida albicans and Aspergillus niger.

Fungal Strain Inhibition Zone (mm)
Candida albicans20
Aspergillus niger17

The mechanism of action appears to involve the disruption of fungal cell membrane integrity.

Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The compound demonstrated cytotoxic effects, leading to increased apoptosis in treated cells.

Case Study:
A recent study assessed the effect of this compound on MCF-7 cells. Results indicated a dose-dependent decrease in cell viability, with an IC50 value of approximately 25 µM after 48 hours of treatment. Flow cytometry analysis confirmed increased apoptotic cell populations in treated groups compared to controls.

Molecular Docking Studies

Molecular docking studies have been conducted to elucidate the binding interactions between this compound and target proteins involved in bacterial and cancer cell proliferation. The docking results suggest strong affinity towards bacterial enzymes and cancer-related receptors, indicating a potential mechanism for its biological activities.

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